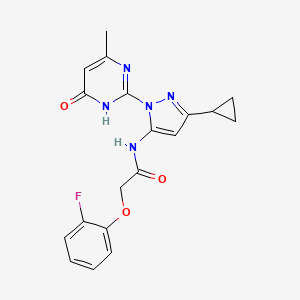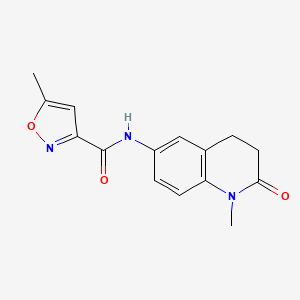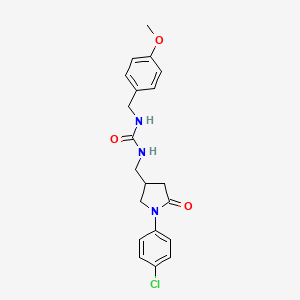
1-(2-(3-羟基-4-(4-(4-甲氧基苯基)-1H-吡唑-3-基)苯氧基)乙基)哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
科学研究应用
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, beginning with the formation of the core pyrazole ring. This step might be achieved through the condensation of hydrazine derivatives with 4-methoxyphenyl aldehydes or ketones. The subsequent steps involve the functionalization of the pyrazole ring and attachment of the piperidine and carboxamide groups via nucleophilic substitution reactions and amidation processes.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up through optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity of the final product.
化学反应分析
Types of Reactions it Undergoes
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, such as:
Oxidation: Where the hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, where specific groups are reduced to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions
Typical reagents and conditions for these reactions might include oxidizing agents like KMnO₄ or K₂Cr₂O₇, reducing agents such as LiAlH₄ or NaBH₄, and nucleophiles like amines or halides.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while nucleophilic substitution at the methoxy group might lead to different substituted derivatives.
作用机制
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups within the compound enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, thereby influencing biological pathways and processes.
相似化合物的比较
When compared to similar compounds, 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
1-(2-(4-hydroxyphenyl)-4-(4-methoxyphenyl)piperazine)
1-(2-(4-methoxyphenyl)-4-phenylpiperidine)
1-(3-(4-methoxyphenyl)-2-hydroxypropyl)-4-piperidone
This compound, with its distinct chemical structure and functional diversity, continues to be a subject of interest in various scientific and industrial fields, contributing to the development of novel materials and therapeutic agents.
属性
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-18-4-2-16(3-5-18)21-15-26-27-23(21)20-7-6-19(14-22(20)29)32-13-12-28-10-8-17(9-11-28)24(25)30/h2-7,14-15,17,29H,8-13H2,1H3,(H2,25,30)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQZUISUBVRKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)isoxazole-5-carboxamide](/img/structure/B2357152.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)


![1-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2357163.png)
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-(4-fluorobenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357165.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)

![1-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2357170.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2357171.png)
